2,6-Dimethoxypyrimidine-4-carboxylic acid

Description

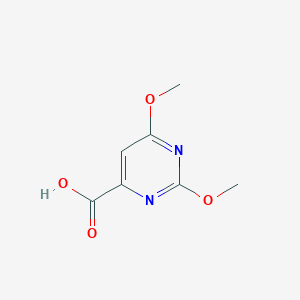

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCAETLUMQRTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371204 | |

| Record name | 2,6-Dimethoxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780209 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59864-30-1 | |

| Record name | 2,6-Dimethoxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxypyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyrimidine-4-carboxylic acid, a key heterocyclic organic compound. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information on its fundamental properties, predicted spectroscopic data, and general synthetic strategies for pyrimidine carboxylic acids. It also explores the known biological significance of closely related pyrimidine derivatives to infer potential areas of application for the title compound in drug discovery and development. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound and its analogues.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in determining the pharmacological profile of these molecules. This compound is a member of this important class of compounds, featuring two methoxy groups and a carboxylic acid moiety, which provide multiple sites for chemical modification and interaction with biological targets. This guide summarizes the available information on this compound and provides context through related structures to facilitate further research and application.

Chemical and Physical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59864-30-1 | PubChem[1] |

| Molecular Formula | C₇H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 184.15 g/mol | PubChem[1] |

| Canonical SMILES | COC1=NC(=NC(=C1)C(=O)O)OC | PubChem[1] |

| InChI Key | APCAETLUMQRTDK-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (predicted) | |

| Solubility | >27.6 µg/mL (at pH 7.4) | PubChem[1] |

| Density | 1.349 g/cm³ (predicted) | MySkinRecipes[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Experimental Protocols

A plausible synthetic route could start from a substituted pyrimidine, such as 2,6-dimethoxy-4-chloropyrimidine, which can then be converted to the corresponding carboxylic acid. Another potential strategy involves the direct construction of the pyrimidine ring with the carboxylic acid functionality already in place.

Below is a generalized experimental protocol for the synthesis of a pyrimidine carboxylic acid derivative, which could be adapted for the target molecule.

General Experimental Protocol: Synthesis of a Pyrimidine Carboxylic Acid Derivative

-

Step 1: Synthesis of a Halogenated Pyrimidine Intermediate. A dihydroxypyrimidine precursor can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures, and the excess POCl₃ is removed under reduced pressure. The crude product is then purified.

-

Step 2: Introduction of Methoxy Groups. The chlorinated pyrimidine is then reacted with sodium methoxide in methanol. This nucleophilic substitution reaction replaces the chlorine atoms with methoxy groups. The reaction is usually performed at room temperature or with gentle heating.

-

Step 3: Conversion to Carboxylic Acid. The 4-substituted-2,6-dimethoxypyrimidine can be converted to the carboxylic acid via several methods. If the substituent is a methyl group, it could be oxidized. If it is a cyano group, it can be hydrolyzed. Alternatively, a Grignard reaction with carbon dioxide can be employed if a halogen is present at the 4-position.

Experimental Workflow for a Generalized Pyrimidine Carboxylic Acid Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not currently available in public databases. However, a GC-MS spectrum is available on PubChem.[1]

Mass Spectrometry:

-

GC-MS: A spectrum is available in the PubChem database, which can be used for identification purposes.[1]

For the purpose of this guide, predicted NMR and IR data are provided based on the chemical structure and data from similar compounds. Researchers should obtain experimental data for confirmation.

Predicted Spectroscopic Data:

-

¹H NMR (in CDCl₃):

-

One singlet for the pyrimidine ring proton (C5-H).

-

Two singlets for the two methoxy group protons (-OCH₃).

-

One broad singlet for the carboxylic acid proton (-COOH).

-

-

¹³C NMR (in CDCl₃):

-

Signals for the four distinct pyrimidine ring carbons.

-

A signal for the carboxylic acid carbon.

-

Signals for the two methoxy group carbons.

-

-

IR (KBr, cm⁻¹):

-

Broad O-H stretch from the carboxylic acid.

-

C=O stretch from the carboxylic acid.

-

C-O stretches from the methoxy groups.

-

Characteristic pyrimidine ring vibrations.

-

Biological Activity and Potential Applications

While there is no specific information on the biological activity of this compound, the pyrimidine scaffold is a well-established pharmacophore. Derivatives of pyrimidine exhibit a wide range of biological activities. For instance, the related compound 2-Amino-4,6-dimethoxypyrimidine is a key intermediate in the synthesis of sulfonylurea herbicides.[3][4]

The presence of the carboxylic acid group in this compound makes it a valuable building block for creating libraries of derivatives, such as amides and esters, for screening in various biological assays. The methoxy groups can also be modified to explore structure-activity relationships.

Potential Signaling Pathway Involvement (Hypothetical)

Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific kinases involved in cell signaling pathways related to cancer or inflammation.

Caption: Hypothetical inhibition of a kinase cascade by a pyrimidine derivative.

Safety and Handling

Based on available safety data, this compound is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a pyrimidine derivative with potential as a versatile building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, this guide provides a summary of its known properties and outlines general synthetic and analytical approaches based on related compounds. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its biological activities. The information presented here serves as a starting point for researchers and drug development professionals interested in harnessing the potential of this and other substituted pyrimidine carboxylic acids.

References

An In-depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2,6-Dimethoxypyrimidine-4-carboxylic acid. The information is curated for professionals in chemical research and drug development, presenting key data in a structured and accessible format.

Chemical Structure and Identification

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring with methoxy groups at positions 2 and 6, and a carboxylic acid group at position 4.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₈N₂O₄[1] |

| CAS Number | 59864-30-1[1] |

| Molecular Weight | 184.15 g/mol [1] |

| InChI | InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)[1] |

| InChIKey | APCAETLUMQRTDK-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=NC(=NC(=C1)C(=O)O)OC[1] |

Physicochemical and Spectroscopic Properties

While experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and data from similar compounds.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 184.15 g/mol | PubChem[1] |

| Density | 1.349 g/cm³ | MySkinRecipes[2] |

| Solubility | >27.6 µg/mL (at pH 7.4) | PubChem[1] |

| Storage Condition | Room temperature | MySkinRecipes[2] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton, two singlets for the two methoxy groups, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating effect of the methoxy groups. For comparison, the related compound 2-amino-4,6-dimethoxypyrimidine shows signals for the methoxy protons and the pyrimidine ring proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would appear at the downfield region (typically 160-180 ppm). The carbons of the pyrimidine ring would have their chemical shifts influenced by the attached functional groups. Methoxy carbons would resonate in the typical range of 50-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), and C-O stretching bands for the methoxy and carboxylic acid groups. The aromatic C-H and C=N stretching vibrations of the pyrimidine ring would also be present.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established pyrimidine chemistry. A potential starting material is orotic acid (2,6-dihydroxypyrimidine-4-carboxylic acid), which is commercially available.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Workflow (Hypothetical):

References

Technical Guide: (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (CAS Number: 59864-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical compound (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, corresponding to CAS number 59864-30-1. This chiral molecule is a crucial synthetic intermediate, primarily recognized for its role in the industrial production of Dextromethorphan, a widely used over-the-counter antitussive agent.[1] Its stereochemistry is of significant importance as it dictates the pharmacological activity of the final product. This guide summarizes its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and visualizes key chemical workflows.

Chemical Information and Properties

(S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a bicyclic compound featuring an octahydroisoquinoline core with a 4-methoxybenzyl substituent at the chiral center.[2]

Compound Identification

| Identifier | Value |

| CAS Number | 59864-30-1 (Incorrectly assigned in some databases, 30356-07-1 is the correct CAS for the (S)-enantiomer)[2][3][4][5][6][7] |

| IUPAC Name | (1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline[2] |

| Molecular Formula | C₁₇H₂₃NO[2][4] |

| Synonyms | (1S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline, (-)-1-(p-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 257.37 g/mol | [1] |

| Appearance | Light yellow viscous liquid | [7] |

| Boiling Point | 394.8 ± 27.0 °C (Predicted) | [1] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [3] |

| Optical Rotation | [α]20/D -152° (c=1 in chloroform) | [2] |

Spectral Data

Experimental Protocols

Synthesis of Racemic 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

The synthesis of the racemic mixture is typically achieved through a Bischler-Napieralski reaction followed by reduction.

Workflow for Racemic Synthesis

Caption: Synthesis workflow for racemic 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.

Protocol:

-

Amide Formation: Condense 2-(1-cyclohexenyl)ethylamine with 4-methoxyphenylacetic acid to form N-[2-(1-cyclohexenyl)ethyl]-2-(4-methoxyphenyl)acetamide.

-

Bischler-Napieralski Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) to induce cyclization, yielding 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline.

-

Reduction: Reduce the hexahydroisoquinoline intermediate to the final racemic octahydroisoquinoline product. This can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.

Chiral Resolution of Racemic 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

The separation of the (S) and (R) enantiomers is crucial for the synthesis of dextromethorphan. This is often achieved by classical resolution using a chiral resolving agent.

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of racemic octabase.

Protocol using (R)-(-)-Mandelic Acid:

-

Dissolve the racemic 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline in a suitable solvent (e.g., ethanol).

-

Add a solution of (R)-(-)-mandelic acid in the same solvent.

-

Allow the diastereomeric salts to form and crystallize. The salt of the (S)-enantiomer with (R)-mandelic acid will have different solubility compared to the salt of the (R)-enantiomer.

-

Separate the crystallized diastereomeric salt by filtration.

-

Liberate the free base of the desired (S)-enantiomer from the salt by treatment with a base (e.g., sodium hydroxide solution) and extraction with an organic solvent.

-

Purify the resulting (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a common method to determine the enantiomeric purity of the final product.

Protocol:

-

Column: A chiral stationary phase column, such as Chiralpak ID-3, is effective for separating the enantiomers.

-

Mobile Phase: A mixture of solvents is used, for example, a gradient of acetonitrile and methanol, both containing a small amount of an amine like diethylamine (e.g., 0.1%) to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm is suitable for this compound.

-

Column Temperature: Maintaining a constant column temperature, for instance, at 40°C, is important for reproducible results.

Biological Activity and Applications

The primary application of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is as a key starting material in the synthesis of dextromethorphan. The stereochemistry at the C1 position of the octahydroisoquinoline ring is critical as it determines the final stereochemistry and pharmacological activity of dextromethorphan. While dextromethorphan has antitussive properties, its enantiomer, levomethorphan, is a potent opioid analgesic.

Some research has suggested potential biological activities for the racemic mixture and the (R)-enantiomer, including antinociceptive, antidepressant, and neuroprotective effects, though these are not its primary use.[1]

Safety and Handling

Detailed toxicological data for (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is not extensively documented. Standard laboratory safety precautions should be followed when handling this compound. It is advisable to work in a well-ventilated area and use personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Conclusion

(S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a fundamentally important chiral intermediate in pharmaceutical manufacturing. Understanding its chemical properties, synthesis, and analysis is essential for professionals involved in the development and production of dextromethorphan and related compounds. The protocols and data presented in this guide provide a solid foundation for further research and application of this molecule.

References

- 1. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]

- 2. CAS 30356-07-1: (1S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-metho… [cymitquimica.com]

- 3. (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-07-1 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. sandoopharma.com [sandoopharma.com]

- 6. 30356-07-1 [minglangchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

physical and chemical properties of 2,6-Dimethoxypyrimidine-4-carboxylic acid

A Comprehensive Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical, chemical, and safety properties of this compound, a heterocyclic compound of interest in synthetic chemistry. The information is compiled from various chemical databases and safety data sheets to serve as a foundational resource for laboratory professionals.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine, a class of compounds widely utilized as building blocks in the development of pharmaceuticals and agrochemicals. Its structure features a pyrimidine core with two methoxy groups and one carboxylic acid group, which confer specific reactivity and physical characteristics.

Physical and Chemical Data

The known physical and chemical properties of the compound are summarized below. This data is essential for handling, storage, and experimental design.

| Property | Value | Citation(s) |

| CAS Number | 59864-30-1 | [1][2] |

| Molecular Formula | C₇H₈N₂O₄ | [1][2] |

| Molecular Weight | 184.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white crystalline solid (inferred from related compounds) | |

| Melting Point | 162 °C | [2] |

| Solubility | >27.6 µg/mL (in aqueous solution at pH 7.4) | [1] |

| SMILES | COC1=NC(=NC(=C1)C(=O)O)OC | [1] |

| InChIKey | APCAETLUMQRTDK-UHFFFAOYSA-N | [1] |

Spectral Information

Detailed spectral data is crucial for the identification and characterization of the compound. While specific spectra for this exact molecule are not widely published, related data exists.

| Spectral Data Type | Information | Citation(s) |

| Mass Spectrometry | GC-MS data is available, indicating a method for its detection and analysis. | [1] |

| NMR, IR | Specific ¹H NMR, ¹³C NMR, or IR spectra are not available in the cited public databases. Researchers would need to perform these analyses upon synthesis or acquisition. |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.

| Hazard Type | GHS Classification & Precautionary Statements | Citation(s) |

| Skin Irritation | H315: Causes skin irritation. P264: Wash skin thoroughly after handling.P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P317: If skin irritation occurs: Get medical help. | [1] |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P317: If eye irritation persists: Get medical help. | [1] |

| Respiratory Tract Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P319: Get medical help if you feel unwell. | [1] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | [1] |

Experimental Protocols and Synthesis

A plausible synthetic route for the target molecule could involve the hydrolysis of a corresponding ester (e.g., ethyl 2,6-dimethoxypyrimidine-4-carboxylate), which in turn could be synthesized via the cyclocondensation of diethyl 1,3-acetonedicarboxylate with a suitable amidine, followed by methylation.

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized, plausible workflow for the synthesis and purification of the target compound. This represents a common strategy for this class of molecules.

Caption: A plausible, generalized workflow for the synthesis of the target acid.

Biological Activity and Context

There is currently no specific information in public databases regarding the biological activity or involvement in signaling pathways for this compound. However, the pyrimidine scaffold is a well-known pharmacophore. Related amino-derivatives, such as 2-amino-4,6-dimethoxypyrimidine, are significant as key intermediates in the synthesis of sulfonylurea herbicides.[3][4] This suggests that the carboxylic acid derivative could serve as a valuable synthetic precursor for creating libraries of novel compounds for screening in drug discovery or agrochemical research.

Logical Relationship of Pyrimidine Derivatives

The following diagram illustrates the structural relationship between the core pyrimidine ring, the target carboxylic acid, and related amino-pyrimidine intermediates mentioned in the literature.

Caption: Relationship between the pyrimidine core and key functionalized derivatives.

References

- 1. This compound | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethoxypyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyrimidine-4-carboxylic acid (C7H8N2O4), a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides insights into its synthesis, and explores its known biological activities and applications. The information is presented to support and guide researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. The presence of two methoxy groups and a carboxylic acid function on the pyrimidine ring imparts specific chemical reactivity and physical characteristics to the molecule.

Molecular and Structural Data

A summary of the key molecular and structural identifiers for this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 59864-30-1 | [1] |

| Molecular Formula | C7H8N2O4 | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| SMILES | COC1=NC(=NC(=C1)C(=O)O)OC | [1] |

| InChI | InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | [1] |

Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Melting Point | 162°C (for 2,4-dimethoxy-6-carboxylic acid isomer) | [2] |

| Boiling Point | Not available | |

| Solubility | >27.6 µg/mL (at pH 7.4) | [1] |

| pKa | Not available | |

| LogP (predicted) | 0.7 | [1] |

Note: The provided melting point is for the isomeric compound 2,4-Dimethoxypyrimidine-6-carboxylic acid, which shares the same CAS number in some databases. Caution should be exercised, and further verification is recommended for the exact melting point of the 2,6-dimethoxy isomer.

Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. Generally, the construction of the pyrimidine ring involves the condensation of a three-carbon component with an amidine, urea, or guanidine derivative.

General Synthesis Approach

A common route to pyrimidine-4-carboxylic acids involves the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound with a suitable N-C-N building block. For 2,6-disubstituted pyrimidine-4-carboxylic acids, a typical synthetic strategy is outlined below.

References

The Untapped Potential of 2,6-Dimethoxypyrimidine-4-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial agents.[1][2][3][4][5] This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 2,6-Dimethoxypyrimidine-4-carboxylic acid . While direct biological data on this compound is scarce, its chemical architecture presents a compelling starting point for the development of novel therapeutics. This document provides a comprehensive overview of its synthetic accessibility, potential derivatization strategies, and extrapolated biological applications based on the activities of structurally related compounds. Detailed experimental protocols and conceptual workflows are presented to guide researchers in harnessing the potential of this versatile chemical entity.

Introduction: The Prominence of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in drug discovery, owing to its presence in nucleobases and its ability to engage in various biological interactions.[1][4] Its derivatives are known to exhibit a vast range of pharmacological effects, from anti-infective and anti-inflammatory to targeting complex signaling pathways in cancer.[1][2][3][5] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. The subject of this guide, this compound, possesses three key functional handles for chemical modification: a carboxylic acid at the 4-position and two methoxy groups at the 2- and 6-positions. These features, combined with the inherent biological potential of the pyrimidine core, make it a molecule of significant interest for library synthesis and lead optimization campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, based on available data.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 184.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59864-30-1 | PubChem[1] |

| Solubility | >27.6 µg/mL (at pH 7.4) | PubChem[1] |

Synthetic Accessibility and Derivatization Potential

While specific literature on the synthesis of this compound is limited, its synthesis can be logically inferred from established pyrimidine chemistry. A plausible synthetic route is outlined below. Furthermore, the presence of the carboxylic acid group opens up a plethora of opportunities for derivatization to generate diverse chemical libraries.

Proposed Synthesis of the Core Scaffold

A potential synthetic pathway to this compound could start from readily available precursors, such as diethyl malonate and urea, to construct the pyrimidine ring, followed by functional group manipulations.

References

- 1. This compound | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

2,6-Dimethoxypyrimidine-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dimethoxypyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the electron-deficient pyrimidine core and the strategically positioned methoxy and carboxylic acid groups, offer a versatile platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| CAS Number | 59864-30-1 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents | |

| Melting Point | Not available |

Synthesis of this compound

A logical workflow for the synthesis is depicted below:

References

- 1. This compound | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 4. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Substituted Pyrimidine Carboxylic Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] The inherent ability of the pyrimidine ring to participate in various biological interactions, coupled with the versatile chemistry of the carboxylic acid group, makes this class of compounds a fertile ground for the discovery of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of substituted pyrimidine carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and quantitative structure-activity relationship (SAR) data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Substituted pyrimidine carboxylic acids have emerged as a significant class of compounds in oncology research, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted pyrimidine carboxylic acid derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivatives | |||

| Compound 4 | MCF-7 (Breast) | 0.57 | |

| HepG2 (Liver) | 1.13 | ||

| Pyrimidine-Sulfonamide Hybrids | |||

| Hybrid 3a | HCT-116 (Colon) | 5.66 | [7] |

| Hybrid 3b | HCT-116 (Colon) | 9.59 | [7] |

| Hybrid 9a | HCT-116 (Colon) | 9.64 | [7] |

| Hybrid 9b | HT-29 (Colon) | 9.95 | [7] |

| Hybrid 5 | T-47D (Breast) | 2.40 | [7] |

| MCF-7 (Breast) | 2.50 | [7] | |

| MDA-MB-231 (Breast) | 2.40 | [7] | |

| Indazol-Pyrimidine Derivatives | |||

| Compound 4f | MCF-7 (Breast) | 1.629 | [8] |

| Compound 4i | MCF-7 (Breast) | 1.841 | [8] |

| Fused Pyrimidine Derivatives | |||

| Derivative 3 | MCF-7 (Breast) | 1.61 | [2] |

| HepG2 (Liver) | 2.02 | [2] | |

| A549 (Lung) | 1.89 | [2] | |

| Derivative 7 | MCF-7 (Breast) | 1.89 | [2] |

| HepG2 (Liver) | 2.34 | [2] | |

| A549 (Lung) | 2.11 | [2] | |

| Thiazolo[4,5-d]pyrimidine Derivatives | |||

| Compound 3b | A375 (Melanoma) | 0.01 | [9] |

| C32 (Melanoma) | 0.02 | [9] | |

| DU145 (Prostate) | 0.03 | [9] | |

| MCF-7 (Breast) | 0.01 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with a final DMSO concentration not exceeding 0.1%) for 48 hours.

-

MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[10] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[8] Substituted pyrimidine carboxylic acids can act as inhibitors of EGFR, blocking downstream signaling cascades.[5]

Antimicrobial Activity

Pyrimidine carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[11][12] The mechanism of their antimicrobial action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine carboxylic acid derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiazolo[5,4-d]pyrimidines | |||

| 1a | S. pyogenes | 100 | [10] |

| S. aureus | 50 | [10] | |

| 1j | S. pyogenes | 25 | [10] |

| S. aureus | 10 | [10] | |

| 4-Amino-5-cyano-pyrimidine | |||

| PYB01 | S. aureus (Resistant) | 168.4 µM | [3] |

| Albicidin Derivatives | |||

| Compound 7 | M. luteus | 0.031 | [13] |

| M. phlei | 0.25 | [13] | |

| Compound 13 | Gram-negative strains | 0.125 | [13] |

| Gram-positive strains | 4 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Antimicrobial stock solution

-

Microplate reader

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial agent in MHB directly in the wells of a 96-well plate.[7]

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.[14]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]

Anti-inflammatory Activity

Certain substituted pyrimidine carboxylic acids have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins.[6]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of pyrimidine carboxylic acid derivatives, presented as IC50 values for COX enzyme inhibition.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | |||

| 3b | COX-1 | 19.45 ± 0.07 | [15] |

| COX-2 | 31.4 ± 0.12 | [15] | |

| 4b | COX-1 | 26.04 ± 0.36 | [15] |

| COX-2 | 34.4 ± 0.10 | [15] | |

| 4d | COX-1 | 28.39 ± 0.03 | [15] |

| COX-2 | 23.8 ± 0.20 | [15] | |

| Pyrano[2,3-d]pyrimidines | |||

| 5 | COX-2 | 0.04 ± 0.09 | [15] |

| 6 | COX-2 | 0.04 ± 0.02 | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.[16]

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% in saline)

-

Plethysmometer

-

Test compound and vehicle

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the animals. The standard drug is administered to a positive control group.[16]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.

Signaling Pathway: COX-2 Inhibition in Inflammation

The inflammatory response is a complex process involving the release of various mediators. Arachidonic acid is converted by COX enzymes to prostaglandins, which are key players in inflammation.[15] Pyrimidine carboxylic acids can inhibit COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.

Enzyme Inhibition

The therapeutic effects of many substituted pyrimidine carboxylic acids can be attributed to their ability to inhibit specific enzymes.[17] The determination of the inhibition constant (Ki) is crucial for characterizing the potency and mechanism of an inhibitor.

Quantitative Enzyme Inhibition Data

The following table provides examples of enzyme inhibition constants for pyrimidine-related inhibitors.

| Inhibitor | Enzyme | Ki | Reference |

| Benzamidine | Trypsin | 43 µM | [17] |

| Leupeptin | Trypsin | 130 nM | [17] |

| Staurosporine | PKA | 5 nM | [17] |

Experimental Protocol: Determination of Ki for Enzyme Inhibitors

A common method to determine the Ki of an enzyme inhibitor is through analysis of reaction kinetics at various substrate and inhibitor concentrations.

Materials:

-

Purified enzyme

-

Substrate

-

Inhibitor

-

Assay buffer

-

Spectrophotometer or other suitable detection instrument

Procedure:

-

Determine Km: First, determine the Michaelis-Menten constant (Km) of the enzyme for its substrate in the absence of the inhibitor by measuring the initial reaction velocity at varying substrate concentrations.

-

Inhibition Assays: Perform a series of enzyme assays with a fixed concentration of substrate and varying concentrations of the inhibitor.

-

Data Collection: Measure the initial reaction velocities for each inhibitor concentration.

-

Data Analysis: Plot the initial velocity as a function of the inhibitor concentration. For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.

Conclusion

Substituted pyrimidine carboxylic acids are a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel pyrimidine carboxylic acid derivatives with improved therapeutic potential. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective drugs for a variety of diseases.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

exploring derivatives of 2,6-Dimethoxypyrimidine-4-carboxylic acid for research

An In-depth Technical Guide on Derivatives of 2,6-Dimethoxypyrimidine-4-carboxylic Acid for Research

Abstract

Derivatives of this compound represent a class of heterocyclic compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of their synthesis, biological activities, and therapeutic applications, with a particular focus on their role as kinase inhibitors. Detailed experimental protocols, structured data summaries, and visual diagrams of synthetic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction to this compound Derivatives

The pyrimidine scaffold is a fundamental core structure in many biologically active molecules, including nucleic acids.[1] Its derivatives have garnered substantial interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The this compound core, in particular, offers a versatile platform for chemical modification, enabling the development of targeted therapies. The strategic placement of functional groups on this scaffold allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core typically involves the modification of the carboxylic acid group at the 4-position. A common and effective method is the formation of amide bonds through coupling reactions.

A general synthetic approach involves a two-step procedure.[4] First, the carboxylic acid is coupled with a desired amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4] This is followed by a nucleophilic displacement of a leaving group on the pyrimidine ring if further modification is desired.[4]

Caption: A generalized workflow for the synthesis of amide derivatives from this compound.

Biological Activity and Therapeutic Targets: Kinase Inhibition

A significant area of research for pyrimidine derivatives is their activity as kinase inhibitors.[5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.[6][7] Pyrimidine-based compounds can act as ATP-competitive inhibitors by forming hydrogen bonds with the kinase hinge region.[5]

Derivatives of pyrimidines have shown inhibitory activity against various kinases, including p90 ribosomal S6 protein kinase (RSK) and cyclin-dependent kinases (CDKs).[8][9] For instance, certain 2,4-dianilinopyrimidine derivatives have been identified as potent RSK2 inhibitors.[8] Similarly, 4-alkoxy-2,6-diaminopyrimidine derivatives have been developed as inhibitors of CDK1 and CDK2.[9]

Caption: A diagram illustrating the inhibition of a generic kinase signaling pathway by a pyrimidine derivative.

Quantitative Data on Inhibitory Activity

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the reported inhibitory activities of some pyrimidine derivatives against their target kinases.

| Compound Class | Specific Derivative Example | Target Kinase | IC50 Value | Reference |

| 2,4-Dianilinopyrimidines | Compound 3e | RSK2 | 37.89 ± 3.08 nM | [8] |

| 4-Alkoxy-2,6-diamino-5-nitrosopyrimidines | NU6027 | CDK1/cyclinB1 | 2.9 ± 0.1 µM | [9] |

| 4-Alkoxy-2,6-diamino-5-nitrosopyrimidines | NU6027 | CDK2/cyclinA3 | 2.2 ± 0.6 µM | [9] |

Experimental Protocols

General Protocol for the Synthesis of 2,6-Dimethoxypyrimidine-4-carboxamides

This protocol is based on a general procedure for synthesizing aminopyrimidine carboxamides.[4]

-

Amide Coupling:

-

Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add the desired aniline or amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

-

Caption: A step-by-step workflow for the synthesis of 2,6-dimethoxypyrimidine-4-carboxamide derivatives.

General Protocol for an In Vitro Kinase Inhibition Assay

Several formats for in vitro kinase assays are available, including radiometric, luminescence, and TR-FRET based methods.[10][11] The following is a generalized protocol for a fluorescence-based assay.

-

Reagent Preparation:

-

Prepare a solution of the target kinase in an appropriate assay buffer.

-

Prepare a solution of a suitable kinase substrate (peptide or protein) and ATP at a concentration near its Km value.

-

Prepare serial dilutions of the test inhibitor compounds in DMSO.

-

-

Assay Procedure:

-

In a microplate, add the kinase, the test inhibitor at various concentrations, and allow to incubate for a short period.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Detection:

-

Stop the reaction and add the detection reagents. In a TR-FRET assay, this would involve adding a europium-labeled antibody that recognizes the phosphorylated substrate.

-

Measure the signal (e.g., fluorescence) on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

-

Conclusion

Derivatives of this compound are a valuable class of compounds for drug discovery, particularly in the development of kinase inhibitors. Their synthetic accessibility and the biological significance of the pyrimidine core make them an attractive starting point for the design of novel therapeutics. This guide provides foundational information to aid researchers in the exploration and development of these promising molecules.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

2,6-Dimethoxypyrimidine-4-carboxylic acid safety and hazards information

An In-depth Technical Guide to the Safety and Hazards of 2,6-Dimethoxypyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for this compound. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Executive Summary

This compound is a chemical compound used in research and development. Based on available data, this compound is classified as a hazardous substance. The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation. This guide provides a detailed overview of the known safety information, including its classification, physical and chemical properties, and general handling procedures. Due to a lack of publicly available, in-depth toxicological studies on this specific compound, representative experimental protocols for the assessment of skin and eye irritation are provided for informational purposes.

Chemical Identification and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

Table 1: Chemical Identification and Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 59864-30-1 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol [1] |

| Appearance | Solid (form not specified in available data) |

| Solubility | >27.6 µg/mL at pH 7.4[1] |

| InChI Key | APCAETLUMQRTDK-UHFFFAOYSA-N[1] |

| SMILES | COC1=NC(=NC(=C1)C(=O)O)OC[1] |

Hazard Classification and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards. A summary of the GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

The logical relationship between exposure and the resulting hazards is illustrated in the following diagram.

Precautionary Measures and Safe Handling

Based on the hazard classifications, a set of precautionary statements should be followed to ensure the safe handling and use of this compound. These are summarized in Table 3.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[1] | |

| P337 + P317 | If eye irritation persists: Get medical help.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[1] |

Toxicological Information and Experimental Protocols

It is important to note that the following protocols are not from studies conducted on this compound but are based on established in vitro methods for skin and eye irritation testing.

Representative Protocol for In Vitro Skin Irritation Testing

The assessment of skin irritation potential can be conducted using reconstructed human epidermis (RhE) models. This method is a validated alternative to traditional animal testing.

Objective: To determine the potential of a test substance to cause skin irritation, measured by its effect on cell viability in an RhE model.

Methodology:

-

Tissue Preparation: Commercially available RhE tissues are pre-incubated in a maintenance medium.

-

Test Substance Application: A precise amount of the test substance is applied topically to the surface of the RhE tissue. For solid substances like this compound, it would be applied as a powder or a dilution in a suitable solvent.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period in fresh medium (e.g., 42 hours) at 37°C and 5% CO₂.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Viable cells reduce the yellow MTT to a blue formazan salt.

-

The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

-

The optical density of the extract is measured using a spectrophotometer.

-

-

Data Analysis: The cell viability of the treated tissues is expressed as a percentage relative to negative controls. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., 50%).

The general workflow for this type of assay is depicted below.

Representative Protocol for In Vitro Eye Irritation Testing

Similar to skin irritation, eye irritation potential can be assessed using in vitro methods, such as those employing reconstructed human corneal epithelial (RhCE) models.

Objective: To determine the potential of a test substance to cause serious eye damage or irritation.

Methodology:

-

Tissue Culture: RhCE models are cultured to form a stratified, squamous, non-keratinized epithelium resembling the human cornea.

-

Application of Test Substance: The test substance is applied to the epithelial surface.

-

Exposure and Rinsing: Tissues are exposed for a set duration, followed by a thorough rinsing.

-

Post-Incubation: Tissues are incubated in fresh medium to allow for the expression of cytotoxic effects.

-

Viability Measurement: Cell viability is typically quantified using the MTT assay, as described for the skin irritation test.

-

Classification: The substance is classified based on the reduction in tissue viability compared to controls. Different thresholds may be used to distinguish between non-irritants, moderate irritants, and severe or corrosive substances.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways or the precise mechanism of action by which this compound induces irritation. For skin and eye irritation in general, the mechanism often involves disruption of cell membranes, leading to cell death and the release of pro-inflammatory mediators. This, in turn, triggers an inflammatory cascade. Without specific studies on this compound, any depiction of a signaling pathway would be purely speculative.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks are skin, eye, and respiratory irritation. All personnel should adhere to the recommended personal protective equipment and handling procedures. While detailed toxicological data is lacking, the provided GHS classifications offer a clear guide to the potential hazards. Researchers should consult their institution's safety office and the full Safety Data Sheet before working with this compound.

References

A Preliminary Investigation into the Reactivity of 2,6-Dimethoxypyrimidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth preliminary investigation into the chemical reactivity of 2,6-dimethoxypyrimidine-4-carboxylic acid. The document outlines its physicochemical properties, spectroscopic data, and key reactive characteristics. Detailed experimental protocols for common transformations are provided, alongside visualizations of reaction workflows to support research and development in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

This compound is a substituted pyrimidine derivative. Its core structure consists of a pyrimidine ring functionalized with two electron-donating methoxy groups and a carboxylic acid group, making it a valuable scaffold for chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| CAS Number | 59864-30-1 | [1] |

| Melting Point | 162°C | [2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Solubility | >27.6 µg/mL in aqueous solution at pH 7.4 | [1] |

Table 2: Spectroscopic Data Interpretation

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Expected signals include a singlet for the pyrimidine proton (C5-H), singlets for the two methoxy group protons (-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | Expected signals include resonances for the pyrimidine ring carbons (C2, C4, C5, C6), the carboxylic acid carbonyl carbon (C=O), and the methoxy carbons (-OCH₃). |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid is expected from approximately 2500-3300 cm⁻¹.[4] A strong C=O (carbonyl) stretch should appear around 1700-1725 cm⁻¹. C-O stretching bands for the methoxy and carboxylic acid groups are also anticipated. |

| Mass Spectrometry | The primary fragmentation routes of 4-pyrimidine carboxylic acids are influenced by the substituents on the pyrimidine ring.[5] The nominal mass spectrum would be expected to show a molecular ion peak (M+) at m/z 184. |

Core Reactivity

The reactivity of this compound is dominated by its carboxylic acid functional group. The pyrimidine ring, while containing electron-donating methoxy groups, is generally an electron-deficient heterocycle and serves primarily as a stable core scaffold. The primary transformations involve the carboxylic acid moiety, such as esterification and amidation, which are fundamental for building more complex molecules.

Key Synthetic Transformations

Esterification of the carboxylic acid group is a common and vital reaction. A widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6] This method is efficient for a variety of alcohols, proceeds under mild conditions, and often results in high yields by suppressing side reactions.[6][7]

The formation of amides from the carboxylic acid is crucial for synthesizing many biologically active compounds.[8] Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for this transformation, typically requiring a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).[8]

Experimental Protocols

This protocol is based on established methods for DCC/DMAP-catalyzed esterification.[6][7]

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂).

-

Reaction Initiation: Cool the stirred solution to 0°C using an ice bath.

-

Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC, 1.1 eq.) to the cooled solution portion-wise.

-

Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through Celite to remove the DCU.

-

Purification: Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude ester product by column chromatography or distillation.

This protocol is adapted from standard procedures for amide coupling.[8]

-

Preparation: To a solution of this compound (1.0 eq.) in an aprotic solvent such as dimethylformamide (DMF), add the desired amine (1.1 eq.) and HATU (1.1 eq.).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Isolation: Purify the resulting crude amide by flash column chromatography or recrystallization.

Biological and Industrial Context

Pyrimidine derivatives are a cornerstone of many biologically active compounds.[9][10] The 2-amino-4,6-dimethoxypyrimidine core, for example, is a critical intermediate in the synthesis of numerous sulfonylurea herbicides, including bensulfuron-methyl and nicosulfuron.[11][12] Furthermore, the pyrimidine scaffold is prevalent in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties.[10][13] The reactivity of this compound at its carboxylic acid function allows it to serve as a versatile building block for creating libraries of novel compounds for screening in drug discovery and agrochemical research.

Safety Information

Based on GHS classifications for similar pyrimidine compounds, this compound should be handled with care. It is classified as an irritant that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. This compound | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 12. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 2,6-Dimethoxypyrimidine-4-carboxylic Acid: An Essential Building Block for Pharmaceutical and Agrochemical Development

Application Note

This document provides a comprehensive, three-step synthesis protocol for 2,6-dimethoxypyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. The pyrimidine core is a prevalent scaffold in a variety of biologically active molecules, and the functional groups at the 2, 4, and 6 positions of this target molecule offer versatile handles for further chemical modification. This protocol outlines a reliable and reproducible pathway starting from readily available commercial reagents. The described methodology is intended for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate process optimization.

Experimental Protocols

The synthesis of this compound is achieved through a three-step process:

-

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine via condensation of acetamidine hydrochloride and dimethyl malonate.

-

Step 2: Methylation of 4,6-dihydroxy-2-methylpyrimidine to yield 2,6-dimethoxy-4-methylpyrimidine using dimethyl sulfate.

-

Step 3: Oxidation of 2,6-dimethoxy-4-methylpyrimidine to the final product, this compound, using potassium permanganate.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This procedure details the cyclocondensation reaction to form the initial pyrimidine ring structure.

Materials:

-

Acetamidine hydrochloride

-

Dimethyl malonate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (4M)

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium methoxide in methanol under an ice bath.

-

To this solution, add a mixture of acetamidine hydrochloride and dimethyl malonate dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C).

-

Stir the reaction mixture for 3-5 hours. The solution will become a creamy white suspension.

-

Remove the methanol by distillation under reduced pressure.

-

Dissolve the resulting solid in water and adjust the pH to 1-2 with 4M hydrochloric acid.

-

Cool the mixture to 0 °C and stir for 3-5 hours to facilitate crystallization.

-

Collect the white solid by suction filtration, wash with ice-cold water and then with ice-cold methanol.

-

Dry the product under vacuum to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Methylation of 4,6-dihydroxy-2-methylpyrimidine

This protocol describes the methylation of the hydroxyl groups to form the dimethoxy intermediate.

Materials:

-

4,6-dihydroxy-2-methylpyrimidine

-

Dimethyl sulfate

-

Sodium hydroxide

-

Water

Procedure:

-

In a flask, dissolve 4,6-dihydroxy-2-methylpyrimidine in an aqueous solution of sodium hydroxide.

-

To this solution, add dimethyl sulfate dropwise while maintaining the temperature below 35 °C with external cooling.

-

After the addition, fit the flask with a reflux condenser and heat the mixture to boiling for 2 hours.

-

To ensure complete reaction, add an additional portion of sodium hydroxide solution and continue boiling for another 2 hours.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., dilute hydrochloric acid) to precipitate the product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2,6-dimethoxy-4-methylpyrimidine.

Step 3: Oxidation of 2,6-dimethoxy-4-methylpyrimidine

This final step involves the oxidation of the methyl group at the 4-position to a carboxylic acid.

Materials:

-